
N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C22H26N6O2S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is part of a broader class of compounds involved in the synthesis of bioactive derivatives. For instance, the synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety has been reported. These compounds were synthesized through a series of reactions starting with 3-amino-6-chloro pyridazine and were characterized for their antimicrobial, antifungal, and antimalarial activities (Bhatt, Kant, & Singh, 2016).
Electrophilic Amination and Derivative Synthesis
Electrophilic amination techniques have been developed for the synthesis of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This method shows the versatility of incorporating nitrogen atoms into complex molecules, offering a pathway to synthesize various derivatives, including those related to the pyridazin-3-amine class (Hannachi, Vidal, Mulatier, & Collet, 2004).
Photocatalytic Degradation Studies
Research on photocatalytic degradation of organic compounds containing nitrogen atoms, such as amines, under UV-illuminated TiO2 films, indicates the potential environmental applications of related compounds. This work highlights the formation of ammonium and nitrate ions during the degradation process, demonstrating the compound's involvement in environmental remediation technologies (Low, McEvoy, & Matthews, 1991).
Supramolecular Chemistry Applications
The formation of supramolecular complexes involving sulfadiazine and pyridines demonstrates the potential of N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine derivatives in crystal engineering. These complexes exhibit reconfigurable exteriors and variable tautomeric states, indicating their utility in designing flexible molecular assemblies (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).
Anticancer Activity
Derivatives of piperazine, such as piperazine-2,6-dione and its derivates, have been synthesized and evaluated for anticancer activity. This research underscores the relevance of N-(pyridin-4-yl)-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine in medicinal chemistry, particularly in developing potential anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Propriétés
IUPAC Name |
N-pyridin-4-yl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-16-14-18(3)20(15-17(16)2)31(29,30)28-12-10-27(11-13-28)22-5-4-21(25-26-22)24-19-6-8-23-9-7-19/h4-9,14-15H,10-13H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJJJMAYKFBGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide](/img/structure/B2779406.png)
![1,3-Thiazol-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2779407.png)
![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2779410.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2779411.png)
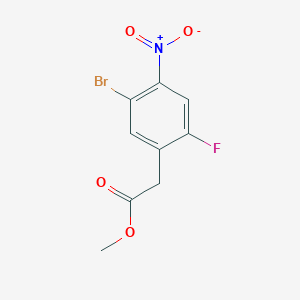
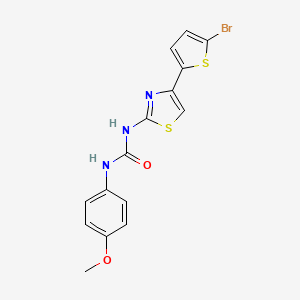
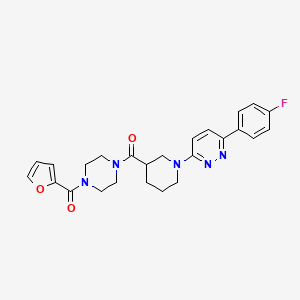
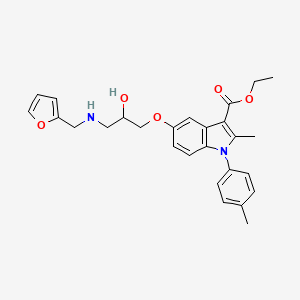
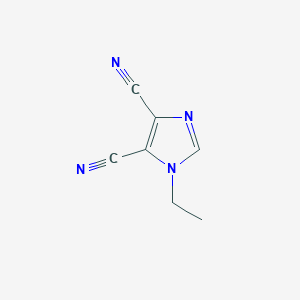
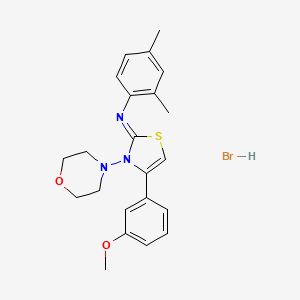
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2779419.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2779420.png)

![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2779426.png)